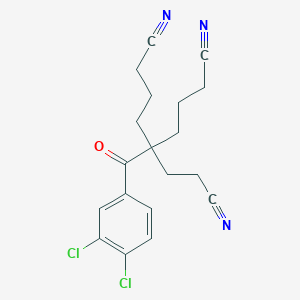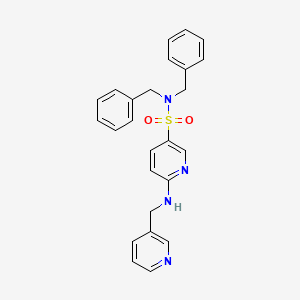![molecular formula C15H17NO B14727852 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 6640-32-0](/img/structure/B14727852.png)
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound known for its unique structural properties and diverse applications. This compound belongs to the oxazine family, characterized by a heterocyclic ring containing both nitrogen and oxygen atoms. It is often used in various scientific research fields due to its stability and reactivity.
準備方法
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient synthesis route employs a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)), which is eco-friendly and provides high yields . These methods highlight the compound’s accessibility and the potential for industrial-scale production.
化学反応の分析
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as anti-inflammatory agents.
作用機序
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties are attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, particularly COX-2 . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins.
類似化合物との比較
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other oxazine derivatives such as:
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Used in various chemical syntheses.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
6640-32-0 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
1,2,3-trimethyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C15H17NO/c1-10-15-13-7-5-4-6-12(13)8-9-14(15)17-11(2)16(10)3/h4-11H,1-3H3 |
InChIキー |
XABVPDFGRLKTPV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC3=CC=CC=C32)OC(N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


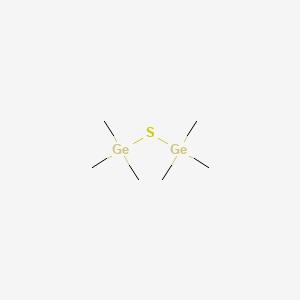
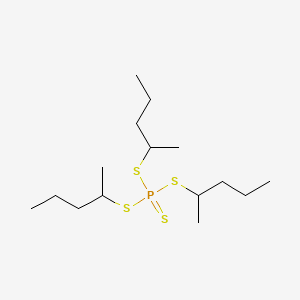
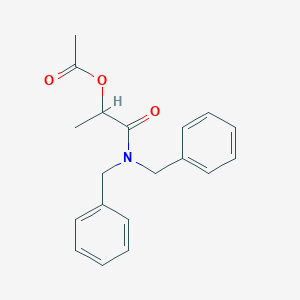
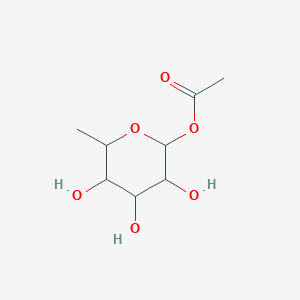
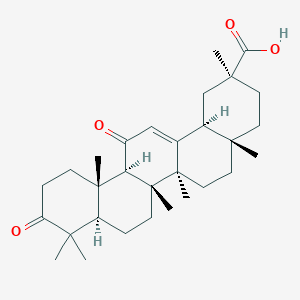
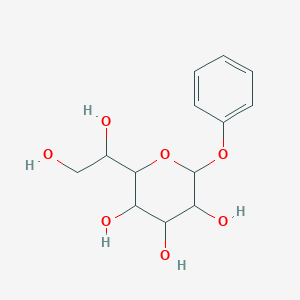
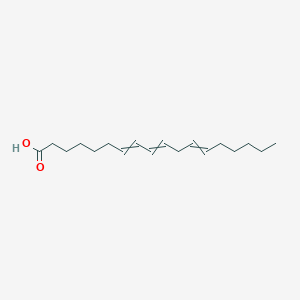
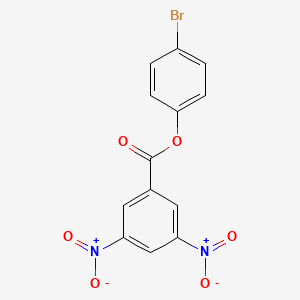
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
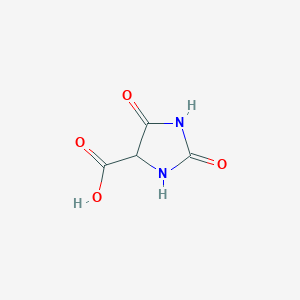
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
